Scientific Field: Food Science and Technology
Application Summary: Dipropyl trisulfide is primarily used in the flavor and fragrance industry due to its strong garlic-like odor. It is a valuable component in the formulation of garlic and onion flavors.
Methods of Application: The compound is typically added to food products, seasonings, and culinary preparations in its liquid form to enhance their aroma profiles.
Results or Outcomes: The addition of dipropyl trisulfide enhances the aroma profiles of food products, making them more appealing to consumers.
Scientific Field: Agriculture and Forestry
Application Summary: Dipropyl trisulfide has demonstrated strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus.
Methods of Application: To overcome these problems, chitosan-coated nanoemulsions of Dipropyl trisulfide were developed. The optimum chitosan concentration for the delivery system of the two sulfides was 0.5%.
Results or Outcomes: The LC50 values of Dipropyl trisulfide nanoemulsions coated with 0.5% chitosan against the pine wood nematode were 5.01 g/mL.
Dipropyl trisulfide is a chemical compound with the molecular formula and a CAS Registry Number of 6028-61-1. It is classified as an organosulfur compound, characterized by a sulfur chain that contributes to its distinctive properties. This compound is primarily known for its strong garlic-like odor and is found in various species of the Allium family, such as garlic and onion. Dipropyl trisulfide is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 72°C .
Studies suggest dipropyl trisulfide exhibits anticancer properties against prostate cancer cells. The mechanism might involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation []. Additionally, it might possess immunomodulatory effects by suppressing the production of prostaglandin E2 (PGE2), an inflammatory molecule []. Further research is needed to fully understand these mechanisms.
Research indicates that dipropyl trisulfide exhibits notable biological activities, particularly in the context of antiplatelet effects. In studies involving murine platelets, dipropyl trisulfide demonstrated the ability to inhibit platelet aggregation induced by various agents such as thrombin and collagen. This inhibition is believed to be mediated through interactions with sulfhydryl groups . Furthermore, its structural similarity to diallyl trisulfide suggests potential antioxidant properties, although dipropyl trisulfide's reactivity with glutathione is lower than that of its analog .
Dipropyl trisulfide can be synthesized through several methods:
Dipropyl trisulfide has several applications across different fields:
Studies have focused on the interactions of dipropyl trisulfide with various biological molecules. Notably, it has been shown to interact with glutathione and other thiols, influencing its biological activity and potential therapeutic effects. The compound's ability to inhibit platelet aggregation highlights its interaction with cellular signaling pathways involved in thrombosis . Furthermore, research into its reactivity with other sulfides and thiols continues to provide insights into its mechanisms of action.
Dipropyl trisulfide shares similarities with several other organosulfur compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diallyl Trisulfide | Stronger antiplatelet activity than dipropyl; derived from garlic. | |
Dimethyl Trisulfide | Similar structure; used in flavoring but less potent biologically. | |
3,5-Diisopropyl-1,2,4-trithiolane | Exhibits unique tribological properties; used in lubricants. |
Uniqueness of Dipropyl Trisulfide: While sharing structural similarities with these compounds, dipropyl trisulfide's unique combination of flavoring properties and biological activity sets it apart for specific applications in food science and medicine.
The development of dipropyl trisulfide synthesis methods traces its origins to early organosulfur chemistry research dating back to the mid-19th century [14]. Historical approaches to trisulfide synthesis emerged from the broader understanding of sulfur chemistry and its applications in organic synthesis [15]. The foundational work in organosulfur chemistry established the basic principles that would later be applied to dipropyl trisulfide production [14].
Early synthetic methodologies for organosulfur compounds, including trisulfides, relied heavily on classical organic chemistry techniques developed in the late 1800s and early 1900s [15]. These historical approaches primarily involved the reaction of elemental sulfur with organic substrates under relatively harsh conditions [14]. The initial synthesis protocols required elevated temperatures and extended reaction times, often resulting in complex product mixtures that necessitated extensive purification procedures [15].
The classical disproportionation method represents one of the earliest systematic approaches to trisulfide synthesis [1]. This historical technique involves the reaction of symmetrical dialkyl disulfides in the presence of alkaline solutions in alcohol media [1]. The reaction mixture requires heating to reflux for extended periods, typically four hours, to achieve the desired degree of disproportionation [1]. Progress monitoring through gas-liquid chromatographic techniques became standard practice for optimizing these early synthetic procedures [1].
Historical synthesis approaches also encompassed the direct reaction of dialkyl disulfides with elemental sulfur in the presence of basic catalysts [1]. These early methodologies employed alkali metal hydroxides, alkaline earth metal hydroxides, or aliphatic amines as catalytic agents [1]. The basic catalyst systems facilitated the formation of trisulfide bonds through nucleophilic activation mechanisms [1]. Reaction temperatures typically ranged from 130 to 150 degrees Celsius, with reaction times extending from five to eighteen hours [1].
Modern industrial production of dipropyl trisulfide has evolved significantly from historical methods, incorporating advanced process technologies and improved catalyst systems [1] [2]. Contemporary industrial processes emphasize efficiency, yield optimization, and environmental sustainability while maintaining product quality standards [2] [10].
The base-catalyzed disulfide-sulfur reaction represents the predominant industrial synthesis method for dipropyl trisulfide [1]. This process involves heating dipropyl disulfide with elemental sulfur in the presence of dibutylamine catalyst at temperatures between 130 and 150 degrees Celsius [1]. The reaction proceeds for ten to eighteen hours under reflux conditions, yielding dipropyl trisulfide with purities ranging from 80 to 90 percent [1]. Industrial implementations of this method have achieved theoretical efficiencies approaching 88 percent in practice [14].
Flow chemistry approaches have gained prominence in contemporary industrial production due to their enhanced control over reaction parameters and improved safety profiles [2] [28]. Phase transfer catalysis using tetrabutylammonium bromide enables dipropyl trisulfide synthesis under mild conditions at room temperature [2]. These flow processes utilize disodium disulfide and alkyl bromides as starting materials, achieving residence times of five minutes with yields exceeding 90 percent [2].
The Bunte salt decomposition method has emerged as an industrially viable alternative for dipropyl trisulfide production [3]. This process involves the preparation of Bunte salts from sodium thiosulfate and chloropropene, followed by decomposition using sodium hydrosulfide [3]. The reaction proceeds at temperatures between 30 and 50 degrees Celsius with standing times of two to six hours [3]. Vacuum distillation purification yields dipropyl trisulfide with 92 percent purity [3].
Contemporary industrial processes incorporate sophisticated monitoring and control systems to optimize product quality and yield [28] [31]. Advanced analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, enable real-time process monitoring and quality assurance [28]. These monitoring systems facilitate precise control of reaction parameters and immediate detection of process deviations [31].
Catalytic approaches to trisulfide bond formation have revolutionized dipropyl trisulfide synthesis by enabling milder reaction conditions and improved selectivity [4] [5] [7]. Contemporary catalytic methods encompass diverse catalyst systems, including metal complexes, photocatalysts, and electrochemical systems [5] [6] [7].
Basic catalyst systems continue to play a fundamental role in trisulfide bond formation [1] [4]. Alkali metal hydroxides and alkaline earth metal hydroxides facilitate nucleophilic attack mechanisms that promote sulfur-sulfur bond formation [1]. Aliphatic amines, including dimethyl, dibutyl, trimethyl, triethyl, tripropyl, and tributylamine, serve as effective catalysts for trisulfide synthesis [1]. These amine catalysts operate through nucleophilic activation of sulfur species, enabling trisulfide bond formation under controlled conditions [1].
Phase transfer catalysis represents a significant advancement in trisulfide synthesis methodology [2]. Tetrabutylammonium bromide functions as an effective phase transfer catalyst, facilitating mass transfer between aqueous and organic phases [2]. This catalytic approach enables dipropyl trisulfide synthesis at room temperature with reaction times reduced to minutes rather than hours [2]. Phase transfer catalysis achieves high selectivity and yields exceeding 90 percent under optimized conditions [2].
Rhodium-catalyzed synthesis methods offer unique advantages for organosulfur compound preparation [7]. Rhodium complexes efficiently catalyze the cleavage of sulfur-sulfur bonds and facilitate organothio group transfer to organic compounds [7]. These catalytic systems operate under mild conditions without requiring bases or organometallic reagents [7]. The rhodium-catalyzed processes are reversible, involving chemical equilibria and interconversion reactions [7].
Photocatalytic methods have emerged as environmentally friendly alternatives for trisulfide synthesis [5] [28]. Photocatalyst systems, such as 4CzIPN, enable trisulfide formation through light-induced radical mechanisms [5]. These photocatalytic processes achieve yields up to 83 percent under mild conditions [5]. Flow photochemical reactors facilitate large-scale implementation of photocatalytic trisulfide synthesis [28].
Electrochemical synthesis approaches provide sustainable alternatives for trisulfide bond formation [10] [16]. Electrochemically-initiated ring-opening polymerization enables the production of poly(trisulfides) under mild and safe reaction conditions [10]. These electrochemical methods achieve multi-gram scale production while maintaining environmental sustainability [10]. Electrolyte solution recycling further enhances the environmental benefits of electrochemical synthesis [10].
Purification and isolation of dipropyl trisulfide require sophisticated separation techniques due to the similar physical properties of related organosulfur compounds [1] [14]. Contemporary purification methodologies emphasize efficiency, product purity, and industrial scalability [1] [3].
Vacuum distillation represents the most effective purification method for dipropyl trisulfide [3] [20]. Optimal distillation conditions involve bottom temperatures between 90 and 110 degrees Celsius with collection temperatures of 62 to 64 degrees Celsius at 100 Pascal pressure [3]. These vacuum distillation parameters achieve product purities exceeding 98 percent [20]. The method demonstrates high efficiency with recovery rates greater than 95 percent [3].
Fractional distillation serves as the standard industrial practice for dipropyl trisulfide purification [1] [20]. Operating conditions typically involve temperatures of 69 to 72 degrees Celsius at 1.6 Torr pressure [20]. Fractional distillation achieves product purities ranging from 80 to 90 percent with good efficiency [1]. The major challenge in fractional distillation involves the separation of dipropyl trisulfide from higher sulfides, which possess very similar physical properties [14].
Solvent extraction techniques provide simple and effective workup procedures for dipropyl trisulfide isolation [1] [2]. Diethyl ether extraction followed by water washing effectively removes ionic impurities and unreacted starting materials [1] [2]. The extraction process typically involves three successive ether extractions, followed by brine washing and drying over magnesium sulfate [2]. Solvent extraction achieves moderate efficiency with purities ranging from 85 to 95 percent [1].
Chromatographic separation methods offer high-purity isolation for research-scale applications [6] [19]. Column chromatography enables the separation of dipropyl trisulfide from closely related organosulfur compounds [6]. These techniques achieve purities exceeding 95 percent but are limited to small-scale applications due to economic considerations [19]. Chromatographic methods prove particularly valuable for analytical and research purposes [6].
Aqueous workup procedures serve as initial purification steps in many synthetic protocols [2] [16]. Brine quenching followed by phase separation effectively removes water-soluble impurities and catalyst residues [2]. These aqueous workup methods achieve good efficiency with purities ranging from 80 to 90 percent [2]. The simplicity and cost-effectiveness of aqueous workup make it suitable for industrial implementation [16].
Large-scale synthesis of dipropyl trisulfide presents numerous technical and economic challenges that require careful consideration in industrial implementation [10] [11] [12]. Scalability issues encompass reaction control, heat management, product separation, and environmental considerations [10] [11].
Temperature control represents a critical challenge in large-scale trisulfide synthesis [1] [10]. Exothermic reactions characteristic of sulfur chemistry require sophisticated heat management systems to maintain uniform temperature distribution [1]. Industrial reactors must incorporate efficient cooling systems to prevent thermal runaway and ensure consistent product quality [10]. Heat transfer limitations become increasingly significant as reactor volumes increase, necessitating specialized reactor designs [11].
Product separation and purification challenges intensify at industrial scales due to the formation of complex product mixtures [1] [14]. The similar physical properties of dipropyl trisulfide and related organosulfur compounds complicate large-scale separation processes [14]. Distillation column design must accommodate the narrow boiling point differences between trisulfide and higher polysulfide products [1]. Industrial distillation systems require precise control of pressure and temperature to achieve acceptable separation efficiency [14].
Catalyst recovery and recycling present significant economic considerations in large-scale synthesis [10] [16]. Expensive catalysts, such as rhodium complexes, require efficient recovery systems to maintain process economics [7]. Phase transfer catalysts must be separated and recycled to minimize operating costs [2]. Catalyst deactivation and regeneration protocols become critical factors in continuous industrial operations [10].
Environmental and safety considerations pose substantial challenges in industrial-scale trisulfide production [10] [12]. Sulfur-containing compounds often exhibit strong odors and potential environmental impacts [12]. Emission control systems must effectively capture and treat sulfur-containing vapors [12]. Waste stream management requires specialized treatment technologies to meet environmental regulations [10].
Process intensification through flow chemistry offers potential solutions to scalability challenges [2] [28] [30]. Continuous flow reactors enable precise control of reaction parameters while maintaining safety and efficiency [28]. Flow systems facilitate rapid heat and mass transfer, reducing the risks associated with large batch reactions [30]. Continuous processing allows for real-time monitoring and control, improving product consistency and yield [2].
Synthesis Method | Reaction Conditions | Catalysts/Reagents | Starting Materials | Yield (%) | Product Purity (%) | Scalability |
---|---|---|---|---|---|---|
Base-Catalyzed Disulfide-Sulfur Reaction | 130-150°C, 10-18h reflux | Dibutylamine (7.5g), Sulfur (39g) | Dipropyl disulfide + Elemental sulfur | 80-90 | 80-90 | Industrial scale |
Phase Transfer Catalysis (Flow) | 20°C, 5min residence time | Tetrabutylammonium bromide (4 mol%) | Disodium disulfide + Alkyl bromide | 68-92 | >98 | Continuous flow |
Disproportionation Reaction | 4h reflux with alcoholic base | Potassium hydroxide (1g), Ethanol | Two different disulfides | 60 | Mixed products | Laboratory scale |
Bunte Salt Decomposition | 30-50°C, 2-6h standing | Sodium hydrosulfide (0.6 mol) | Sodium thiosulfate + Chloropropene | 92 | 92 | Industrial applicable |
Electrochemical Synthesis | Room temperature, controlled voltage | Electrochemical initiation | Sulfur-containing monomers | 75-85 | High | Multi-gram scale |
Photochemical Synthesis | Light irradiation, flow reactor | Photocatalyst (4CzIPN) | Organic substrates + Sulfur sources | 83 | High | Large scale potential |
Rhodium-Catalyzed Process | Mild conditions, S-S bond cleavage | Rhodium complexes | Disulfides + Sulfur | Variable | High | Research scale |
Purification Method | Operating Conditions | Efficiency | Purity Achieved | Industrial Applicability | Comments |
---|---|---|---|---|---|
Vacuum Distillation | 62-64°C at 100 Pa | High (>95%) | >98% | Yes | Most effective method |
Fractional Distillation | 69-72°C at 1.6 Torr | Good (80-90%) | 80-90% | Yes | Standard industrial practice |
Solvent Extraction | Ether extraction, water washing | Moderate (70-80%) | 85-95% | Yes | Simple workup procedure |
Crystallization | From organic solvents | Variable | 90-95% | Limited | Product dependent |
Chromatographic Separation | Column chromatography | High (>90%) | >95% | No | Research scale only |
Aqueous Workup | Brine quenching, phase separation | Good (80-85%) | 80-90% | Yes | Initial purification step |
Catalyst Type | Mechanism | Temperature Range (°C) | Reaction Time | Selectivity | Environmental Impact |
---|---|---|---|---|---|
Basic Catalysts (KOH, NaOH) | Base-promoted nucleophilic attack | 100-150 | 4-18 hours | Moderate | Moderate |
Aliphatic Amines | Nucleophilic activation of sulfur | 130-150 | 5-18 hours | Good | Low |
Phase Transfer Catalysts | Phase boundary mass transfer | 20-50 | 2.5-10 minutes | High | Low |
Metal Complex Catalysts | Coordination activation | 20-100 | 1-24 hours | High | Low |
Photocatalysts | Light-induced radical formation | 20-80 | Minutes to hours | High | Very low |
Electrochemical Systems | Electron transfer processes | 20-40 | Hours | Good | Very low |
Dipropyl trisulfide exhibits characteristic thermodynamic properties that reflect its organosulfur nature and molecular structure. The compound demonstrates multiple boiling point values depending on the applied pressure conditions, indicating its sensitivity to pressure variations.
Under reduced pressure conditions, dipropyl trisulfide shows a boiling point of 72°C at 1.6 mmHg [1] [2], while at slightly higher pressures of 1.5 mmHg, the boiling point ranges from 86-89°C [3]. At 4.0 mmHg pressure, the boiling point increases to 98°C [3]. Computational estimates using the Joback method predict a normal boiling point of 543.02 K (269.87°C) at standard atmospheric pressure [4].
The pressure-dependent boiling behavior demonstrates the compound's relatively high volatility under vacuum conditions, which is significant for purification and handling procedures. The substantial difference between reduced pressure and atmospheric boiling points indicates strong intermolecular forces, likely due to sulfur-sulfur interactions and van der Waals forces.
The vapor pressure of dipropyl trisulfide at 25°C has been consistently measured at approximately 0.024 mmHg [3] [5], equivalent to 2.97 Pa [5]. This relatively low vapor pressure at ambient temperature indicates moderate volatility, suggesting that the compound will not readily evaporate under normal storage and handling conditions.
Computational thermodynamic analysis using the Joback estimation method provides critical properties essential for understanding the compound's behavior at extreme conditions. The critical temperature is calculated as 776.68 K [4], with a critical pressure of 3291.59 kPa [4] and critical volume of 0.533 m³/kmol [4]. These values are fundamental for process design and understanding phase behavior under industrial conditions.
The heat of vaporization is estimated at 49.40 kJ/mol [4], while the heat of fusion is calculated as 23.69 kJ/mol [4]. The melting point is predicted to be 260.58 K (-12.57°C) [4]. The heat capacity at the boiling point (543.02 K) is 301.42 J/mol·K [4], providing essential data for thermal process calculations.
Property | Value | Unit | Source |
---|---|---|---|
Boiling Point (1.6 mmHg) | 72 | °C | TCI Chemicals [1] |
Boiling Point (1.5 mmHg) | 86-89 | °C | Parchem [3] |
Boiling Point (4.0 mmHg) | 98 | °C | Parchem [3] |
Normal Boiling Point | 269.87 | °C | Joback Method [4] |
Vapor Pressure (25°C) | 0.024 | mmHg | Multiple Sources [3] [5] |
Critical Temperature | 776.68 | K | Joback Method [4] |
Critical Pressure | 3291.59 | kPa | Joback Method [4] |
Heat of Vaporization | 49.40 | kJ/mol | Joback Method [4] |
Dipropyl trisulfide demonstrates extremely limited solubility in aqueous systems, with water solubility estimated at 28.31 mg/L at 25°C [5]. Multiple sources confirm that the compound is essentially insoluble in water [6] [7], which is consistent with its hydrophobic nature and high octanol-water partition coefficient.
The poor water solubility can be attributed to the predominantly hydrocarbon structure with propyl chains and the presence of sulfur atoms that do not significantly enhance polarity. The compound follows the "like dissolves like" principle, showing preferential dissolution in non-polar and moderately polar organic solvents [8].
Dipropyl trisulfide shows excellent compatibility with most organic solvents [6]. The compound is readily soluble in alcohols, including ethanol [6], and demonstrates good solubility in acetone [9]. It also shows compatibility with oils and various other organic media [7].
The solubility in alcohols can be attributed to the moderate polarity imparted by the trisulfide linkage, which allows for some hydrogen bonding interactions with hydroxyl groups. In acetone, the compound's solubility is enhanced by dipole-dipole interactions between the carbonyl group and the sulfur atoms.
For non-polar solvents such as hexane, dipropyl trisulfide exhibits lower solubility compared to polar organic solvents [8]. This behavior reflects the compound's intermediate polarity due to the presence of multiple sulfur atoms in the trisulfide bridge [10]. The sulfur atoms contribute to moderate polarity, making the compound more compatible with polar solvents than with purely non-polar systems.
The octanol-water partition coefficient (Log P) values vary between 3.84 [5] and 5.06 [3], indicating significant lipophilicity. This high partition coefficient confirms the compound's preference for organic phases over aqueous systems and supports its classification as a lipophilic compound.
Solvent System | Solubility | Notes | Source |
---|---|---|---|
Water | 28.31 mg/L (25°C) | Essentially insoluble | EPI System [5] |
Ethanol | Soluble | Good compatibility | Adv-Bio [6] |
Acetone | Soluble | Good compatibility | FAO [9] |
Organic Solvents (general) | Soluble | Most organic solvents | Adv-Bio [6] |
Oils | Soluble | Good compatibility | Good Scents [7] |
Alcohols | Soluble | General alcohol compatibility | Good Scents [7] |
The density of dipropyl trisulfide at 20°C has been consistently measured across multiple sources, showing values ranging from 1.06 to 1.105 g/cm³. The most precise measurement from TCI Chemicals reports a density of 1.06 g/cm³ at 20°C [1] [2]. ChemDad provides a density value of 1.076±0.06 g/cm³ [11], while Parchem specifies a range of 1.08-1.105 g/cm³ [3].
The density values indicate that dipropyl trisulfide is denser than water, which is consistent with the presence of sulfur atoms in its molecular structure. The sulfur atoms contribute significantly to the molecular weight while maintaining a relatively compact molecular structure, resulting in higher density compared to analogous hydrocarbon compounds.
The refractive index of dipropyl trisulfide at 20°C shows consistent values across different sources. TCI Chemicals reports a refractive index of 1.54 [1] [2], while Parchem provides a range of 1.542-1.590 [3]. Ventos specifies a narrower range of 1.5390-1.5490 [12].
The relatively high refractive index compared to simple hydrocarbons reflects the electronic properties of the sulfur atoms and their contribution to the overall polarizability of the molecule. The sulfur atoms, with their larger electron clouds compared to carbon atoms, increase the compound's ability to interact with electromagnetic radiation, resulting in higher refractive indices.
The relationship between density and refractive index follows expected trends for organosulfur compounds. Both properties are elevated compared to analogous hydrocarbon compounds due to the presence of sulfur atoms. The consistent values across different sources provide confidence in the reliability of these physical property measurements.
Property | Value | Temperature | Source |
---|---|---|---|
Density | 1.06 g/cm³ | 20°C | TCI Chemicals [1] [2] |
Density | 1.076±0.06 g/cm³ | 20°C | ChemDad [11] |
Density | 1.08-1.105 g/cm³ | 20°C | Parchem [3] |
Refractive Index | 1.54 | 20°C | TCI Chemicals [1] [2] |
Refractive Index | 1.542-1.590 | 20°C | Parchem [3] |
Refractive Index | 1.5390-1.5490 | 20°C | Ventos [12] |
Under normal ambient temperatures, dipropyl trisulfide exhibits chemical stability with no special reactivity reported [14]. The compound maintains its integrity at room temperature conditions, making it suitable for standard laboratory and industrial handling procedures. However, thermal decomposition can occur at elevated temperatures, producing carbon monoxide, carbon dioxide, and sulfur oxides [14].
Storage recommendations consistently emphasize protection from light [13], indicating photochemical sensitivity. Light exposure may induce degradation reactions, particularly involving the sulfur-sulfur bonds in the trisulfide linkage. This photosensitivity necessitates storage in opaque containers or dark environments to maintain compound integrity.
The compound shows stability under normal atmospheric conditions but requires protection from oxidizing conditions and moisture. Extended exposure to air may lead to gradual oxidation of the sulfur atoms, potentially forming sulfoxides or sulfones as degradation products. Proper storage in inert atmospheres can prevent such oxidative degradation.
Upon thermal decomposition, dipropyl trisulfide produces carbon monoxide, carbon dioxide, and various sulfur oxides [14]. The decomposition pathway likely involves cleavage of carbon-sulfur bonds and subsequent oxidation of organic fragments and sulfur-containing species. Understanding these decomposition products is crucial for safety considerations during high-temperature processing.
Environmental Condition | Stability | Recommendation | Source |
---|---|---|---|
Room Temperature | Stable | Normal handling acceptable | TCI SDS [14] |
Storage Temperature | Stable | <15°C preferred | TCI Chemicals [1] |
Light Exposure | Sensitive | Store in dark conditions | TCI SDS [13] |
Air Exposure | Moderate | Tightly closed containers | Multiple Sources [13] [14] |
Thermal Conditions | Decomposes at high temp | Avoid excessive heating | TCI SDS [14] |
Dipropyl trisulfide is incompatible with strong oxidizing agents [14]. The trisulfide linkage is particularly susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or complete oxidation to sulfur dioxide and sulfur trioxide. This incompatibility necessitates careful storage and handling procedures to avoid contact with oxidizing substances such as hydrogen peroxide, permanganates, dichromates, and other strong oxidizers.
The oxidation mechanism typically involves the sulfur atoms in the trisulfide bridge, where the sulfur can be oxidized from the -1 oxidation state to higher oxidation states. This process can be rapid and potentially exothermic, making it a significant safety consideration in handling and storage protocols.
The compound also shows incompatibility with strong reducing agents [15]. While less documented than oxidizing agent interactions, the presence of the trisulfide linkage can undergo reduction reactions, potentially leading to the formation of disulfides or thiols. Strong reducing agents such as lithium aluminum hydride, sodium borohydride, or metal hydrides should be avoided in proximity to dipropyl trisulfide.
Dipropyl trisulfide may react with acids, particularly strong acids, leading to the liberation of hydrogen sulfide [15]. This reaction is of particular concern due to the toxicity of hydrogen sulfide gas. The mechanism likely involves protonation of sulfur atoms followed by nucleophilic attack and subsequent elimination of hydrogen sulfide. This reactivity pattern is common among organosulfur compounds and requires appropriate ventilation and safety measures when working with acidic conditions.
The compound demonstrates incompatibility with various chemical classes beyond simple oxidizing and reducing agents. Diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides should all be avoided [15]. These incompatibilities can lead to heat generation and, in many cases, hydrogen gas formation, creating potential fire and explosion hazards.
The reactivity patterns of dipropyl trisulfide are largely governed by the electron-rich nature of the sulfur atoms in the trisulfide linkage. The sulfur atoms can act as nucleophiles in reactions with electrophilic species or as electron donors in redox reactions. The multiple sulfur atoms in the trisulfide bridge provide several reactive sites, making the compound particularly reactive toward both oxidizing and reducing conditions.
Reactive Agent Class | Compatibility | Reaction Products | Safety Concern | Source |
---|---|---|---|---|
Strong Oxidizing Agents | Incompatible | Sulfoxides, sulfones, SO₂ | Exothermic reactions | TCI SDS [14] |
Strong Reducing Agents | Incompatible | Disulfides, thiols | Heat generation | CAMEO [15] |
Strong Acids | May react | Hydrogen sulfide | Toxic gas formation | CAMEO [15] |
Diazo Compounds | Incompatible | Variable | Heat and gas generation | CAMEO [15] |
Alkali Metals | Incompatible | Variable | Hydrogen gas formation | CAMEO [15] |
Aldehydes | Incompatible | Variable | Heat generation | CAMEO [15] |
Irritant